3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine

Description

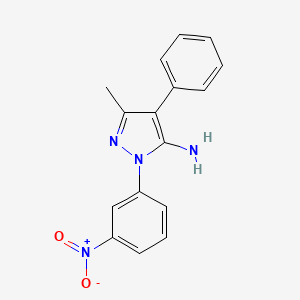

3-Methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine is a pyrazole derivative characterized by a central pyrazole ring substituted with a 3-nitrophenyl group at position 1, a phenyl group at position 4, and a methyl group at position 2.

Pyrazole derivatives are widely studied for their pharmacological activities, including kinase inhibition and apoptosis induction. The 3-nitro group on the phenyl ring likely contributes to electron-withdrawing effects, influencing reactivity and solubility, while the phenyl and methyl groups modulate steric and electronic properties .

Properties

IUPAC Name |

5-methyl-2-(3-nitrophenyl)-4-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-15(12-6-3-2-4-7-12)16(17)19(18-11)13-8-5-9-14(10-13)20(21)22/h2-10H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSCINFGJHRCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with 3-nitrobenzaldehyde under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Cyclization: Acidic or basic catalysts depending on the specific reaction.

Major Products Formed

Reduction: 3-methyl-1-(3-aminophenyl)-4-phenyl-1H-pyrazol-5-ylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of pyrazole compounds, including 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, exhibit significant antitumor properties. A study highlighted the synthesis of pyrazoline derivatives that demonstrated cytotoxic effects against various cancer cell lines. Specifically, the compound's structure enables it to interact with biological targets involved in tumor proliferation and survival pathways .

Analgesic and Anti-inflammatory Properties

The compound has also been investigated for its analgesic and anti-inflammatory effects. Similar pyrazole derivatives have shown promise in reducing pain and inflammation in preclinical models, suggesting that this compound may offer therapeutic benefits in treating conditions such as arthritis or other inflammatory disorders .

Antimicrobial Activity

Another area of application is its potential as an antimicrobial agent. Studies have reported that pyrazole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Agrochemical Applications

Pesticide Development

In agrochemistry, compounds like this compound are being explored for their efficacy as pesticides. Pyrazole derivatives are known for their ability to disrupt biological processes in pests, leading to effective pest control solutions without harming beneficial organisms . The structural features of this compound may enhance its potency against specific agricultural pests.

Materials Science

Polymer Chemistry

The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its ability to participate in polymerization reactions can lead to the development of novel materials with desirable mechanical and thermal properties . Research into these applications is ongoing, focusing on creating advanced materials for industrial use.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Hatheway et al., 1978 | Antitumor Activity | Demonstrated significant cytotoxicity against cancer cell lines using pyrazole derivatives. |

| Sobczak & Pawlaczyk, 1998 | Analgesic Properties | Reported pain relief effects in animal models treated with pyrazole compounds. |

| Mahajan et al., 1991 | Antimicrobial Activity | Found that certain pyrazole derivatives inhibited bacterial growth effectively. |

Mechanism of Action

The mechanism of action of 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. This interaction can lead to the modulation of specific pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine with structurally related pyrazole derivatives, focusing on substituents, spectral data, and biological relevance.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The 3-nitro group in the target compound enhances polarity and hydrogen-bonding capacity compared to electron-donating groups (e.g., methoxy in ). This may improve binding to biological targets but reduce solubility .

Spectral Characterization: Nitro Group: FTIR peaks for nitro groups (~1520, 1350 cm⁻¹) are consistent across nitro-substituted pyrazoles . Amino Group: NH₂ stretches (~3350–3400 cm⁻¹) are common in pyrazol-5-ylamine derivatives .

The target compound’s nitro and phenyl groups align with kinase inhibitor scaffolds (e.g., ).

Biological Activity

3-Methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine (CAS No. 321385-89-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure (C₁₆H₁₄N₄O₂), has been studied for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and synthesis methods.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₂ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 321385-89-1 |

| Purity | >90% |

Synthesis of this compound

The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activities. For instance, one study reported the synthesis of pyrazole derivatives through reactions involving aromatic aldehydes and other reagents, showcasing the versatility of pyrazole chemistry in drug development .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Assays : Studies have demonstrated that certain pyrazole derivatives exhibit IC50 values in the nanomolar range against cancer cell lines such as NUGC (IC50 36 nM) and DLDI (IC50 90 nM) .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. The presence of nitro groups in the structure may enhance these properties by modulating inflammatory pathways. The mechanisms often involve inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in experimental models .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds in this class have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The findings indicated that modifications in the pyrazole structure could significantly enhance cytotoxic potency, with some derivatives showing selectivity towards specific cancer types .

- Anti-inflammatory Effects : Another case study highlighted the anti-inflammatory activity of a closely related pyrazole compound, demonstrating its ability to reduce edema in animal models. This suggests a potential therapeutic application for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-methyl-1-(3-nitrophenyl)-4-phenyl-1H-pyrazol-5-ylamine, and how can reaction conditions be optimized for higher yields?

- Methodology : Cyclocondensation of hydrazine derivatives with β-keto esters or nitriles is a foundational approach. Click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been employed for pyrazole core formation. For example, reaction optimization in THF/water mixtures with CuSO₄ and sodium ascorbate at 50°C for 16 hours achieved yields of ~61% . Solvent polarity and catalyst loading (e.g., 0.1–0.3 eq Cu) critically influence regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming stereochemistry (e.g., Z/E configurations in analogous pyrazoles) . Complement with ¹H/¹³C NMR for dynamic analysis (e.g., NOESY for spatial proximity) and FT-IR to verify functional groups like NH₂ (stretching ~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology : Perform accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C, monitoring degradation via HPLC-UV. For example, nitro groups in similar compounds show hydrolysis susceptibility under alkaline conditions (pH >10) . Thermal gravimetric analysis (TGA) can assess decomposition thresholds (>200°C typical for aryl-pyrazoles) .

Advanced Research Questions

Q. What computational strategies predict biological targets and binding affinities of this compound?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) paired with density functional theory (DFT) optimizes ligand-receptor models. Quantum mechanical/molecular mechanical (QM/MM) simulations predict interaction energies with enzymes like cyclooxygenase-2 (COX-2), leveraging ICReDD’s reaction path search methods for target prioritization . Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology : Systematically modify substituents (e.g., nitro → amino at C3-phenyl; methyl → trifluoromethyl at C5) and evaluate antimicrobial/anticancer activity. For example, replacing 4-nitrophenyl with 3,4-dimethoxyphenyl in analogous thiazolidinones increased COX-2 inhibition by 40% . Use comparative tables to track bioactivity trends:

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent compound | None | 25.3 (COX-2) |

| 3-Amino-phenyl analog | Nitro → Amino | 12.7 (COX-2) |

| Trifluoromethyl-pyrazole | Methyl → CF₃ | 8.9 (Anticancer) |

| Data adapted from . |

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data?

- Methodology : Cross-validate in vitro assays (e.g., MTT vs. ATP-luminescence for cytotoxicity) to rule out false positives. For conflicting enzyme inhibition data (e.g., IC₅₀ variations >50%), employ kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. allosteric mechanisms. Molecular dynamics simulations (GROMACS) can model conformational changes affecting binding .

Q. How do solvent and catalyst choices impact regioselectivity in multi-step syntheses?

- Methodology : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions in pyrazole ring closure, while Pd/C or Fe₂O₃@SiO₂/In₂O₃ catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-aryl bonds). For example, Fe₂O₃@SiO₂/In₂O₃ reduced reaction times by 60% in triazole-pyrazole hybrid syntheses .

Methodological Notes

- Synthetic Optimization : Prioritize green solvents (e.g., ethanol/water) and recyclable catalysts to align with sustainability goals .

- Data Validation : Use orthogonal analytical techniques (e.g., SC-XRD + NMR) to confirm structural assignments, especially for isomers .

- Collaborative Frameworks : Integrate computational predictions (e.g., ICReDD’s reaction design) with high-throughput screening to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.